N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine
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Overview
Description
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These protecting groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine typically involves multiple steps. One common method involves the protection of the amine group with Boc and Cbz groups. The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The Cbz group can be introduced using benzyl chloroformate (CbzCl) under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar protecting group strategies. The reactions are typically carried out in batch reactors with careful control of reaction conditions to ensure high yields and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd-C, LiAlH4
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine involves its role as a protected amine. The Boc and Cbz groups protect the amine functionality, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amines: These compounds feature the Boc protecting group and are commonly used in peptide synthesis.
N-Cbz-protected amines: These compounds feature the Cbz protecting group and are used in similar applications as Boc-protected amines.
Uniqueness
N-Boc-N-[(1-Cbz-4-piperidyl)methyl]cyclopropanamine is unique due to the presence of both Boc and Cbz protecting groups, which provide orthogonal protection strategies. This allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C22H32N2O4 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
benzyl 4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24(19-9-10-19)15-17-11-13-23(14-12-17)20(25)27-16-18-7-5-4-6-8-18/h4-8,17,19H,9-16H2,1-3H3 |
InChI Key |
ANWOIZFGXHKKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3CC3 |
Origin of Product |
United States |
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